molecular formula C15H10O5 B014971 Genistein-2',3',5',6'-d4 CAS No. 187960-08-3

Genistein-2',3',5',6'-d4

Cat. No. B014971
M. Wt: 274.26 g/mol
InChI Key: TZBJGXHYKVUXJN-RHQRLBAQSA-N
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Patent
US07419998B2

Procedure details

Hydrogenation of daidzein and genistein using palladium on calcium carbonate as a catalyst gives dihydrodaidzein and dihydrogenistein in good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:19])[CH:2]=1.[CH:20]1[C:25]([C:26]2[C:35](=[O:36])[C:34]3[C:33]([OH:37])=[CH:32][C:31]([OH:38])=[CH:30][C:29]=3[O:28][CH:27]=2)=[CH:24][CH:23]=[C:22]([OH:39])[CH:21]=1>[Pd]>[CH2:8]1[O:9][C:10]2[CH:11]=[C:12]([OH:18])[CH:13]=[CH:14][C:15]=2[C:16](=[O:17])[CH:7]1[C:6]1[CH:1]=[CH:2][C:3]([OH:19])=[CH:4][CH:5]=1.[CH2:27]1[O:28][C:29]2[C:34](=[C:33]([OH:37])[CH:32]=[C:31]([OH:38])[CH:30]=2)[C:35](=[O:36])[CH:26]1[C:25]1[CH:20]=[CH:21][C:22]([OH:39])=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Name
Type
product
Smiles
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07419998B2

Procedure details

Hydrogenation of daidzein and genistein using palladium on calcium carbonate as a catalyst gives dihydrodaidzein and dihydrogenistein in good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:19])[CH:2]=1.[CH:20]1[C:25]([C:26]2[C:35](=[O:36])[C:34]3[C:33]([OH:37])=[CH:32][C:31]([OH:38])=[CH:30][C:29]=3[O:28][CH:27]=2)=[CH:24][CH:23]=[C:22]([OH:39])[CH:21]=1>[Pd]>[CH2:8]1[O:9][C:10]2[CH:11]=[C:12]([OH:18])[CH:13]=[CH:14][C:15]=2[C:16](=[O:17])[CH:7]1[C:6]1[CH:1]=[CH:2][C:3]([OH:19])=[CH:4][CH:5]=1.[CH2:27]1[O:28][C:29]2[C:34](=[C:33]([OH:37])[CH:32]=[C:31]([OH:38])[CH:30]=2)[C:35](=[O:36])[CH:26]1[C:25]1[CH:20]=[CH:21][C:22]([OH:39])=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Name
Type
product
Smiles
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.